

# 7-Octynoic Acid: A Technical Guide for Researchers and Drug Development Professionals

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An in-depth overview of the chemical properties, applications, and experimental considerations for **7-octynoic acid**, a versatile bifunctional molecule central to innovative drug discovery platforms such as Proteolysis Targeting Chimeras (PROTACs).

### Introduction

**7-Octynoic acid** is a medium-chain fatty acid characterized by a terminal alkyne group and a carboxylic acid moiety. This unique bifunctional architecture makes it a valuable building block in medicinal chemistry and chemical biology. The carboxylic acid allows for straightforward amide bond formation, while the terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its most prominent application is as a linker in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.[1][2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and relevant experimental protocols for its use.

# **Chemical and Physical Properties**

**7-Octynoic acid** is a colorless to light pink liquid at room temperature. Its key physical and chemical properties are summarized in the tables below.





Table 1: General and Physical Properties of 7-Octynoic

Acid

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>2</sub> |              |
| Molecular Weight  | 140.18 g/mol                                  | <del>_</del> |
| CAS Number        | 10297-09-3                                    | <del>_</del> |
| Appearance        | Colorless to light pink liquid                | _            |
| Melting Point     | 19 °C   |              |
| Boiling Point     | 290.64 °C (estimated)                         | _            |
| Density           | 1.045 g/mL (estimated)                        |              |
| Refractive Index  | 1.4502  |              |
| рКа               | 4.74 ± 0.10 (Predicted)                       |              |

Table 2: Solubility of 7-Octynoic Acid

| Solvent | Solubility             | Reference(s) |
|---------|------------------------|--------------|
| Water   | 5 mg/mL (35.67 mM)     |              |
| DMSO    | 150 mg/mL (1070.05 mM) | _            |

Table 3: Spectroscopic and Structural Identifiers

| Identifier | -<br>Value                      | Reference(s) |
|------------|---------------------------------|--------------|
| IUPAC Name | oct-7-ynoic acid                |              |
| SMILES     | C#CCCCCC(=O)O                   | -            |
| InChIKey   | WJBHDZBQZOMDFF-<br>UHFFFAOYSA-N |              |

# **Spectroscopic Data**



Detailed experimental spectra for **7-octynoic acid** are available through specialized databases. The following tables provide the expected, characteristic signals based on the functional groups present in the molecule.

Table 4: Predicted <sup>1</sup>H NMR Chemical Shifts

| Protons                          | Chemical Shift (δ, ppm) | Multiplicity        | Notes  |
|----------------------------------|-------------------------|---------------------|--|
| -СООН                            | 10-12                   | Singlet (broad)     | The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration. |
| -CH2-COOH (α-<br>protons)        | ~2.3                    | Triplet             | Deshielded by the adjacent carbonyl group.   |
| -C≡C-H (alkynyl<br>proton)       | ~1.9                    | Triplet             | The terminal alkyne proton.  |
| -CH₂-C≡CH<br>(propargyl protons) | ~2.2                    | Triplet of doublets | Coupled to the alkynyl proton and the adjacent methylene group.                                    |
| -(CH2)3- (alkyl chain)           | 1.4-1.7                 | Multiplet           | Protons of the internal methylene groups.  |

Table 5: Predicted <sup>13</sup>C NMR Chemical Shifts



| Carbon                              | Chemical Shift (δ, ppm) | Notes                                      |
|-------------------------------------|-------------------------|--|
| -СООН                               | ~180                    | Carbonyl carbon of the carboxylic acid.    |
| -CH <sub>2</sub> -COOH (α-carbon)   | ~34                     | Alpha to the carbonyl group.               |
| -C≡CH (terminal alkyne)             | ~84                     | sp-hybridized carbon attached to hydrogen. |
| -C≡CH (internal alkyne)             | ~68                     | sp-hybridized carbon.                      |
| -CH2-C≡CH (propargyl carbon)        | ~18                     | Adjacent to the alkyne.                    |
| -(CH <sub>2</sub> )₃- (alkyl chain) | 24-28                   | Carbons of the internal methylene groups.  |

**Table 6: Predicted IR Absorption Bands** 

| Functional Group                 | Wavenumber<br>(cm <sup>-1</sup> ) | Intensity      | Notes  |
|----------------------------------|-----------------------------------|----------------|--|
| O-H stretch<br>(Carboxylic Acid) | 3300-2500                         | Strong, Broad  | Characteristic broad absorption due to hydrogen bonding. |
| C-H stretch (sp³)                | 3000-2850                         | Medium         | Aliphatic C-H bonds.                                     |
| C-H stretch (sp)                 | ~3300                             | Strong, Sharp  | Terminal alkyne C-H stretch.                             |
| C≡C stretch                      | 2260-2100                         | Weak to Medium | Alkyne triple bond stretch.                              |
| C=O stretch<br>(Carboxylic Acid) | 1760-1690                         | Strong         | Carbonyl stretch.  |
| C-O stretch                      | 1320-1210                         | Strong         | C-O single bond stretch.                                 |

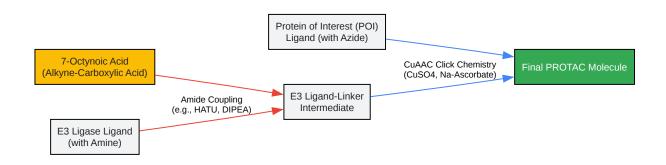
# **Chemical Reactivity and Applications**



The utility of **7-octynoic acid** stems from its two distinct reactive sites: the carboxylic acid and the terminal alkyne.

### **Role in PROTAC Synthesis**

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a linker, and a ligand for an E3 ubiquitin ligase. **7-octynoic acid** is frequently used as a component of the linker. Its carboxylic acid can be coupled to an amine-containing E3 ligase ligand (or protein-targeting ligand) via standard amide bond formation. The terminal alkyne can then be used to attach the other ligand via a click reaction.



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Conceptual workflow for PROTAC synthesis using **7-octynoic acid**.

# **Application in Click Chemistry**

The terminal alkyne of **7-octynoic acid** makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the covalent ligation of **7-octynoic acid** to molecules containing an azide group to form a stable triazole linkage.

# **Experimental Protocols**

The following are representative protocols for the key reactions involving **7-octynoic acid**. These may require optimization for specific substrates and scales.



### **Protocol 1: Amide Bond Formation**

This protocol describes a general procedure for coupling the carboxylic acid of **7-octynoic acid** to an amine-containing molecule (e.g., an E3 ligase ligand).

### Reagents and Materials:

- **7-Octynoic acid** (1.0 eq)
- Amine-containing substrate (1.0-1.2 eq)
- HATU (1.2 eq)
- DIPEA (2.0-3.0 eq)
- Anhydrous DMF
- Nitrogen or Argon atmosphere
- Standard glassware and magnetic stirrer

### Procedure:

- Dissolve **7-octynoic acid** in anhydrous DMF under an inert atmosphere.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add the amine-containing substrate to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
- Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, water, and brine.

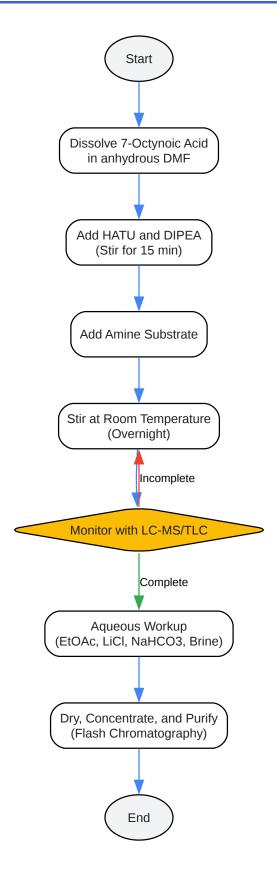
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- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.





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Workflow for amide coupling of 7-octynoic acid.



# Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an alkyne (such as the one in **7-octynoic acid** or its derivatives) and an azide-functionalized molecule.

### Reagents and Materials:

- Alkyne-containing substrate (e.g., amide-coupled 7-octynoic acid derivative) (1.0 eq)
- Azide-containing substrate (1.0 eq)
- Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O) (0.1 eq)
- Sodium ascorbate (0.2 eq)
- Solvent mixture (e.g., t-BuOH/H<sub>2</sub>O or DMF)
- Standard glassware and magnetic stirrer

#### Procedure:

- Dissolve the alkyne-containing substrate and the azide-containing substrate in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- In another vial, prepare a solution of CuSO<sub>4</sub>·5H<sub>2</sub>O in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO<sub>4</sub>·5H<sub>2</sub>O solution to initiate the reaction.
- Stir the reaction at room temperature for 1-4 hours.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, the product can be isolated by extraction or precipitation, followed by purification, typically by preparative HPLC.



### Safety and Handling

**7-Octynoic acid** is classified as corrosive and an irritant.

- Hazard Statements:
  - H314: Causes severe skin burns and eye damage.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - Handle in a well-ventilated area.
  - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
  - Avoid breathing vapors or mist.
  - Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

### Conclusion

**7-Octynoic acid** is a highly valuable and versatile reagent in modern chemical biology and drug discovery. Its bifunctional nature, enabling both amide coupling and click chemistry, makes it an ideal component for the modular synthesis of complex molecules like PROTACs. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe use in a research setting.

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